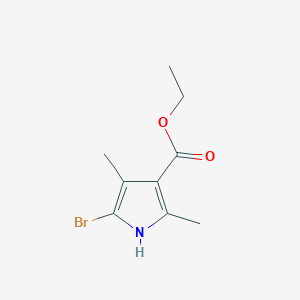acetonitrile](/img/structure/B8496274.png)
[Benzyl(2-hydroxyethyl)amino](4-fluorophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(2-hydroxyethyl)aminoacetonitrile is a chemical compound with the molecular formula C16H17FN2O. This compound is known for its unique structure, which includes a benzyl group, a hydroxyethyl group, an amino group, and a fluorophenyl group attached to an acetonitrile moiety. It has a molecular weight of 284.33 g/mol and is used in various scientific research applications due to its reactivity and selectivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-hydroxyethyl)aminoacetonitrile typically involves the reaction of benzylamine with 2-chloroethanol to form benzyl(2-hydroxyethyl)amine. This intermediate is then reacted with 4-fluorobenzyl cyanide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(2-hydroxyethyl)aminoacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of benzyl(2-oxoethyl)amino(4-fluorophenyl)acetonitrile.
Reduction: Formation of benzyl(2-hydroxyethyl)amino(4-fluorophenyl)ethylamine.
Substitution: Formation of various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl(2-hydroxyethyl)aminoacetonitrile is used in a variety of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl(2-hydroxyethyl)aminoacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The hydroxyethyl and amino groups play a crucial role in its binding affinity and specificity. The fluorophenyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl(2-hydroxyethyl)amino(4-chlorophenyl)acetonitrile
- Benzyl(2-hydroxyethyl)amino(4-bromophenyl)acetonitrile
- Benzyl(2-hydroxyethyl)amino(4-methylphenyl)acetonitrile
Uniqueness
Benzyl(2-hydroxyethyl)aminoacetonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a bioactive molecule compared to its analogs with different substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C17H17FN2O |
|---|---|
Peso molecular |
284.33 g/mol |
Nombre IUPAC |
2-[benzyl(2-hydroxyethyl)amino]-2-(4-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C17H17FN2O/c18-16-8-6-15(7-9-16)17(12-19)20(10-11-21)13-14-4-2-1-3-5-14/h1-9,17,21H,10-11,13H2 |
Clave InChI |
QNYSAHICBQFYAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CCO)C(C#N)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[1-(2,2-Diethoxyethyl)cyclohexyl]methanamine](/img/structure/B8496226.png)


![tert-Butyl N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]carbamate](/img/structure/B8496244.png)

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8496254.png)




